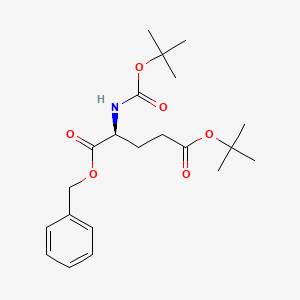
叔丁氧羰基-谷氨酸(叔丁酯)-苄酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester benzyl ester: is a compound commonly used in peptide synthesis. It is an N-terminal protected amino acid derivative, which means it has a protective group attached to prevent unwanted reactions during peptide synthesis. This compound is particularly useful in solid-phase peptide synthesis (SPPS) to create peptides containing glutamate tert-butyl ester residues .
科学研究应用
Chemistry: N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester benzyl ester is widely used in the synthesis of peptides. It serves as a building block in SPPS, allowing for the creation of peptides with specific sequences and properties .
Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme functions. It is also used in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester benzyl ester is used in the production of peptide drugs. It is also used in the synthesis of complex organic molecules for various applications .
作用机制
Target of Action
Boc-Glu(OtBu)-OBzl, also known as Boc-L-Glu(tBu)-OBzl, is a derivative of the amino acid glutamic acid
Mode of Action
They can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
As a derivative of glutamic acid, it may influence processes such as protein synthesis, energy production, and neurotransmission, given the role of glutamic acid in these processes .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester benzyl ester involves several steps:
Protection of the Amino Group: The amino group of L-glutamic acid is protected using tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting L-glutamic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxyl group of the protected amino acid is esterified with tert-butyl alcohol to form the tert-butyl ester. This step often involves the use of a coupling reagent like dicyclohexylcarbodiimide (DCC).
Benzyl Ester Formation: The other carboxyl group is esterified with benzyl alcohol to form the benzyl ester.
Industrial Production Methods: Industrial production of N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester benzyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and reactions efficiently .
化学反应分析
Types of Reactions:
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with hydrogen chloride in dioxane.
Ester Hydrolysis: The tert-butyl ester and benzyl ester groups can be hydrolyzed under acidic or basic conditions to yield the free carboxyl groups.
Common Reagents and Conditions:
Hydrogen chloride in dioxane: Used for Boc deprotection.
Dicyclohexylcarbodiimide (DCC): Used for esterification reactions.
Triethylamine: Used as a base in the protection step
Major Products:
相似化合物的比较
N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester (Boc-Glu(OtBu)-OH): Similar structure but lacks the benzyl ester group.
N-tert-Butoxycarbonyl-D-glutamic acid benzyl ester (Boc-D-Glu-OBzl): Similar structure but with D-glutamic acid instead of L-glutamic acid.
Uniqueness: N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester benzyl ester is unique due to its combination of protective groups, which allows for selective reactions in peptide synthesis. The presence of both tert-butyl and benzyl ester groups provides versatility in protecting different functional groups during synthesis .
属性
IUPAC Name |
1-O-benzyl 5-O-tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO6/c1-20(2,3)27-17(23)13-12-16(22-19(25)28-21(4,5)6)18(24)26-14-15-10-8-7-9-11-15/h7-11,16H,12-14H2,1-6H3,(H,22,25)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZPCEWVYMBFMV-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
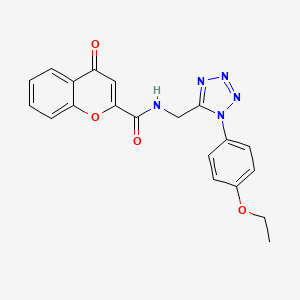

![2-[4-(4-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2494172.png)

![4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2494175.png)
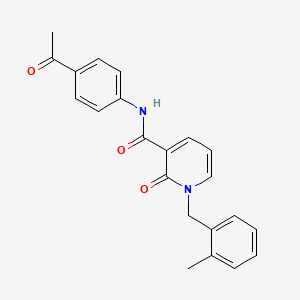
![[4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid](/img/structure/B2494179.png)
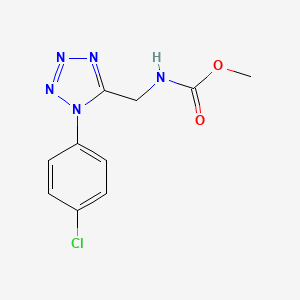
![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-3-methylbutanamide](/img/structure/B2494183.png)
![methyl 4-[1-(6-phenylpyridazin-3-yl)piperidine-4-amido]benzoate](/img/structure/B2494184.png)
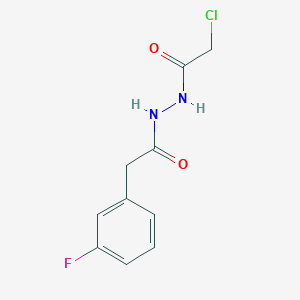

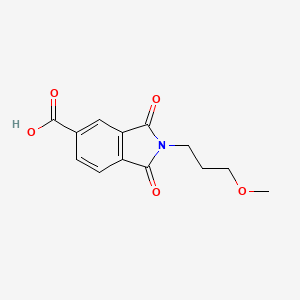
![2,4-dioxo-3-(2-phenylethyl)-N-[2-(pyrrolidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2494191.png)
